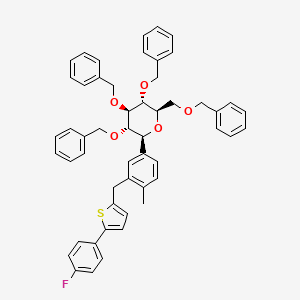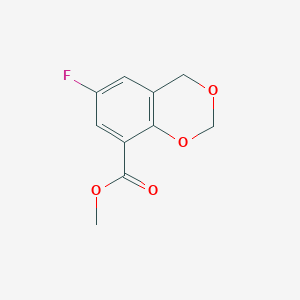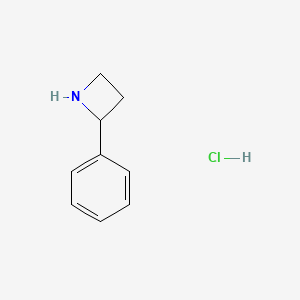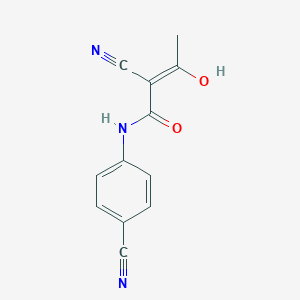
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is a synthetic compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Canagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by the presence of multiple benzyloxy groups, which enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the core structure: The protected intermediate undergoes a series of reactions, including alkylation and cyclization, to form the core structure of the compound.
Deprotection: The benzyl protecting groups are removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of multiple benzyloxy groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new SGLT2 inhibitors with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This leads to reduced reabsorption of glucose from the renal tubules, resulting in increased excretion of glucose in the urine. The compound targets the SGLT2 protein and disrupts its function, thereby lowering blood glucose levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Canagliflozin: The parent compound, used in the treatment of type 2 diabetes mellitus.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A third SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is unique due to the presence of multiple benzyloxy groups, which enhance its pharmacological properties and potentially improve its efficacy and safety profile compared to other SGLT2 inhibitors.
Propriétés
Formule moléculaire |
C52H49FO5S |
|---|---|
Poids moléculaire |
805.0 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H49FO5S/c1-37-22-23-43(30-44(37)31-46-28-29-48(59-46)42-24-26-45(53)27-25-42)49-51(56-34-40-18-10-4-11-19-40)52(57-35-41-20-12-5-13-21-41)50(55-33-39-16-8-3-9-17-39)47(58-49)36-54-32-38-14-6-2-7-15-38/h2-30,47,49-52H,31-36H2,1H3/t47-,49+,50-,51+,52+/m1/s1 |
Clé InChI |
DDILTMCAFBCNJH-YFSBCMQPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)








![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)



